Barbital sodium

概要

説明

- ピリミジン-4-カルボン酸 (ナトリウム塩) は、医薬品合成で使用される合成中間体です。 その化学式はC5H3N2O2•Naであり、分子量は146.1です .

- 名前が示すように、ピリミジン環にカルボン酸基が4位に結合しています。

準備方法

合成ルート: ピリミジン-4-カルボン酸 (ナトリウム塩) の合成には、さまざまな方法があります。一般的なアプローチの1つは、ピリミジン誘導体を適切なカルボン酸試薬と反応させることです。

反応条件: 具体的な反応条件は異なる場合がありますが、通常、反応物を適切な溶媒中で制御された温度と圧力下で加熱することを含みます。

工業生産: 大規模な工業生産方法に関する情報は限られていますが、最適化された合成ルートを通じて製造されている可能性があります。

化学反応の分析

反応性: ピリミジン-4-カルボン酸 (ナトリウム塩) は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

一般的な試薬と条件:

主な生成物: 主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

化学: より複雑なピリミジン系化合物の合成における中間体として使用されます。

生物学: 酵素阻害や受容体結合などの潜在的な生物活性について調査されています。

医学: 創薬や開発に応用される可能性があります。

工業: 医薬品やファインケミカルの製造に使用されています。

科学的研究の応用

Pharmacological Applications

1. Central Nervous System Depressant:

Barbital sodium is primarily known for its role as a central nervous system depressant. It was widely used as a hypnotic agent to treat insomnia and anxiety disorders. The compound acts on the GABA receptor, enhancing the inhibitory neurotransmitter's effects, which leads to sedation and sleep induction .

2. Tumor Promotion Studies:

Research has indicated that this compound can act as a non-genotoxic renal carcinogen in animal models. In studies involving Eker rats, it was found to promote renal cell proliferation without significant nephrotoxicity, suggesting its role in tumor promotion rather than direct carcinogenicity .

3. Biochemical Research:

this compound solutions have been employed as pH buffers in biological research settings, particularly in immunoelectrophoresis and fixative solutions. Its buffering capacity is crucial for maintaining stable pH conditions during various biochemical assays .

Toxicological Studies

1. Nephrotoxicity Assessment:

Toxicological studies have demonstrated that this compound can induce nephrotoxic effects at higher concentrations. For instance, male F344/NCr rats exposed to high levels of this compound exhibited elevated DNA synthesis in renal tubular cells, indicating potential for renal damage .

2. Creatine Kinase Inhibition:

this compound has been studied for its inhibitory effects on rabbit muscle creatine kinase, an enzyme vital for energy homeostasis in muscle tissues. The compound acts as a slow reversible inhibitor, impacting muscle metabolism and energy production .

Table 1: Pharmacological Effects of this compound

| Application | Effect | Target | Notes |

|---|---|---|---|

| Sleep Induction | Sedation | GABA Receptor | Used historically for treating insomnia |

| Tumor Promotion | Increased cell proliferation | Renal Tubules | Non-genotoxic; promotes tumor progression |

| Biochemical Buffer | pH Stabilization | Various assays | Used in immunoelectrophoresis |

Table 2: Toxicological Effects of this compound

| Study Subject | Concentration (ppm) | Observed Effect | Duration |

|---|---|---|---|

| F344/NCr Rats | 1000 - 4000 | Nephrotoxicity observed | 8 weeks |

| Eker Rats | 500 | Increased preneoplastic lesions | 6 months |

Case Studies

Case Study 1: Tumor Promotion in Eker Rats

A study conducted on Eker rats revealed that administration of this compound at specific concentrations led to an increase in renal tubular proliferation without severe nephrotoxic effects. The results indicated that while this compound did not increase the overall number of tumors, it did influence the progression of existing lesions .

Case Study 2: Nephrotoxicity in F344/NCr Rats

In another investigation, male F344/NCr rats were subjected to varying doses of this compound over eight weeks. The study found that doses above 4000 ppm resulted in significant renal lesions and increased liver-to-body weight ratios, highlighting the compound's nephrotoxic potential at elevated levels .

作用機序

- ピリミジン-4-カルボン酸 (ナトリウム塩) の作用機序に関する詳細情報は容易に入手できません。その特定の分子標的と経路を理解するためには、さらなる研究が必要です。

類似の化合物との比較

- 残念ながら、類似の化合物との直接的な比較を見つけることができませんでした。そのユニークな構造と潜在的な用途は、さらなる調査のための興味深い分野です。

類似化合物との比較

- Unfortunately, I couldn’t find direct comparisons with similar compounds. its unique structure and potential applications make it an interesting area for further investigation.

生物活性

Sodium barbital, a barbiturate derivative, has been the subject of various studies focusing on its biological activity, including its effects on biochemical parameters, histological changes, and antimicrobial properties. This article synthesizes findings from multiple sources to provide a comprehensive overview of sodium barbital's biological activity.

1. Biochemical Effects

Sodium barbital has been shown to induce significant biochemical changes in experimental models. A study conducted on mice treated with sodium barbital at a dose of 60 mg/kg revealed several noteworthy findings:

- Lipid Metabolism: There was a significant increase in serum total lipids and triglycerides. After 21 days of treatment, serum glucose levels increased by approximately 160.94% .

- Liver Enzymes: The activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) showed a marked increase in treated groups, indicating potential liver damage. Conversely, alkaline phosphatase activity decreased significantly .

Table 1: Biochemical Parameters Post Sodium Barbital Treatment

| Parameter | Control Group | 7 Days Treatment | 21 Days Treatment |

|---|---|---|---|

| Serum Total Lipids | Baseline | ↑ Significant | ↑ Very Significant |

| Serum Triglycerides | Baseline | ↑ Significant | ↑ Very Significant |

| Serum Glucose | Baseline | ↑ Moderate | ↑ Very Significant |

| AST (U/L) | Baseline | ↑ Significant | ↑ Very Significant |

| ALT (U/L) | Baseline | ↑ Significant | ↑ Very Significant |

| Alkaline Phosphatase (U/L) | Baseline | ↓ Significant | ↓ Significant |

2. Histological Changes

Histopathological examinations indicated severe liver damage due to sodium barbital treatment. Microscopic analysis revealed:

- Cellular Degeneration: Hepatocytes exhibited signs of degeneration, including pyknotic nuclei and vacuolated cytoplasm.

- Protein Staining: A notable decrease in protein reactivity was observed in liver sections from treated mice compared to controls, suggesting a loss of protein content .

Table 2: Histological Findings in Liver Sections

| Observation | Control Group | 7 Days Treatment | 21 Days Treatment |

|---|---|---|---|

| Hepatocyte Integrity | Normal | Degeneration Present | Severe Degeneration |

| Nucleus Appearance | Normal | Pyknotic Changes | Clumping and Damage |

| Cytoplasmic Vacuolation | Absent | Present | Prominent |

3. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of sodium barbital and its metal complexes. The biological activity was assessed against various bacterial and fungal strains:

- Bacterial Activity: Sodium barbital showed varying degrees of effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The metal complexes derived from sodium barbital demonstrated enhanced antibacterial properties compared to the free ligand.

- Fungal Activity: The antifungal activity was evaluated against Aspergillus flavus and Candida albicans. Among the metal chelates, those with nickel (Ni(II)) exhibited the highest activity against these fungi .

Table 3: Antimicrobial Activity of Sodium Barbital and Metal Complexes

| Compound | Activity Against S. aureus (Zone of Inhibition) | Activity Against E. coli (Zone of Inhibition) | Activity Against C. albicans (Zone of Inhibition) |

|---|---|---|---|

| Sodium Barbital | Moderate | Low | Low |

| Ni(II) Complex | High | Moderate | High |

| Pd(II) Complex | Moderate | Low | Moderate |

| Pt(II) Complex | Low | Low | None |

4. Case Studies

A case study assessed the long-term effects of sodium barbital on liver function in laboratory animals. The findings highlighted:

- Chronic Exposure: Animals exposed to sodium barbital over extended periods exhibited progressive liver damage characterized by fibrosis and necrosis.

- Reversibility: Upon cessation of treatment, some biochemical parameters returned to baseline levels, indicating partial reversibility of liver damage .

特性

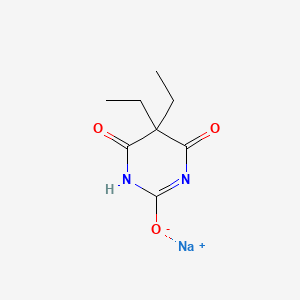

IUPAC Name |

sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHFKWPGWBFQLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020128 | |

| Record name | Sodium barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |

| Record name | Barbital sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-02-5 | |

| Record name | Barbital sodium [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbital sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does barbital sodium exert its sedative and hypnotic effects?

A: this compound, like other barbiturates, acts as a central nervous system (CNS) depressant. It binds to the GABAA receptor, a ligand-gated ion channel, at distinct sites from GABA itself. [] This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less likely to fire, resulting in widespread CNS depression. []

Q2: What are the downstream effects of this compound's action on the CNS?

A2: The CNS depression induced by this compound manifests as various effects depending on the dose administered. These include:

- Sedation: Lower doses of this compound primarily induce a state of calmness and drowsiness. []

- Hypnosis: Higher doses can induce sleep, hence its historical use as a hypnotic agent. [, , ]

- Anesthesia: At even higher doses, this compound can induce surgical levels of anesthesia. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C8H11N2NaO3, and its molecular weight is 206.17 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A: While the provided research papers do not delve into detailed spectroscopic analyses, researchers have used various techniques like fluorescence and UV-Vis absorption spectroscopy to study the interaction of this compound with bovine serum albumin (BSA). [] These studies provide insights into the binding mechanisms and thermodynamic parameters of such interactions.

Q5: How is this compound metabolized and excreted from the body?

A: While the provided research papers don't offer detailed metabolic pathways, they indicate that this compound is likely metabolized in the liver and excreted in the urine. [] A study in dogs found no significant difference in the duration of action of this compound in normal and nephrectomized dogs, suggesting its destruction within the body. []

Q6: Are there any known drug interactions with this compound?

A: The research papers mainly focus on the interaction of this compound with other CNS depressants, particularly other barbiturates. They demonstrate that the duration of hypnosis induced by pentothis compound is prolonged by various agents, including this compound. [, , , , , , , , , ] This highlights the potential for additive CNS depressant effects when this compound is co-administered with these agents.

Q7: What are the potential toxic effects of this compound?

A: As a potent CNS depressant, this compound carries a risk of respiratory depression, especially at higher doses. [] Prolonged and excessive use can lead to tolerance and dependence, with withdrawal symptoms such as convulsions upon abrupt discontinuation. [] It is crucial to use this compound cautiously and under strict medical supervision.

Q8: What were the primary research applications of this compound in these studies?

A8: The research papers primarily utilize this compound as a pharmacological tool to:

- Study sleep and hypnosis: Researchers used this compound to induce and evaluate sleep in animal models. [, , , , , , , ]

- Investigate the effects of other substances: this compound served as a reference compound to compare the sedative or hypnotic effects of other drugs or extracts. [, , , , , , , , , , , ]

- Explore drug metabolism and interactions: Studies investigated the impact of various agents on the duration of action of this compound, providing insights into drug metabolism and potential interactions. [, , , , , , , , , , ]

Q9: Are there any current clinical applications of this compound?

A: While this compound was historically used as a sedative and hypnotic, its use has significantly declined due to safety concerns and the availability of safer alternatives. [] It is not commonly prescribed in modern clinical practice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。